molecular formula C7H3ClFNS B136191 3-Chloro-4-fluorophenyl isothiocyanate CAS No. 137724-66-4

3-Chloro-4-fluorophenyl isothiocyanate

Cat. No. B136191
M. Wt: 187.62 g/mol
InChI Key: BUVRIIKIGKFOKD-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl isothiocyanate is a chemical compound that is part of a broader class of isothiocyanates, which are known for their applications in various chemical syntheses and potential biological activities. While the specific compound 3-Chloro-4-fluorophenyl isothiocyanate is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications are discussed, which can provide insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of related fluorinated isothiocyanates and thioureas is described in several papers. For instance, 4-([18F]fluoromethyl)-2-chlorophenylisothiocyanate is synthesized through a one-step radiosynthesis, yielding a novel bifunctional 18F-labelling agent with high radiochemical purity . Similarly, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas are prepared by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines . These methods suggest that the synthesis of 3-Chloro-4-fluorophenyl isothiocyanate could potentially be achieved through similar routes, involving the reaction of appropriate chloro- and fluoro-substituted benzoyl compounds with isothiocyanate groups.

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the potential structure of 3-Chloro-4-fluorophenyl isothiocyanate. For example, the crystal packing of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas shows molecules connected by intermolecular hydrogen bonds to form centrosymmetric dimers . The presence of fluorine and chlorine atoms in the compound would likely influence its electronic properties and molecular conformation due to their electronegativity.

Chemical Reactions Analysis

The reactivity of fluorine-containing compounds is highlighted in the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide, which demonstrates high regioselectivity in Diels-Alder reactions with various dienophiles . This suggests that 3-Chloro-4-fluorophenyl isothiocyanate may also participate in selective chemical reactions, potentially serving as a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated isothiocyanates and related compounds are discussed in several papers. For instance, the mesomorphic and dielectric properties of fluorosubstituted isothiocyanatoterphenyls are influenced by the number and position of fluorine atoms, affecting phase transition temperatures and dielectric anisotropy . Similarly, fluoro-substituted alkyl terphenyl isothiocyanates exhibit high birefringence and low rotational viscosity, making them suitable for infrared applications . These findings suggest that 3-Chloro-4-fluorophenyl isothiocyanate may also possess unique physical properties that could be tailored for specific applications.

Scientific Research Applications

Synthesis and Structural Studies

  • 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were synthesized using 4-fluorobenzoyl isothiocyanate, exhibiting structural properties analyzed through X-ray diffraction, vibrational spectra, and theoretical calculations (Saeed, Erben, Shaheen, & Flörke, 2011).

Target-Oriented Inhibition Studies

  • N,N′-disubstituted thioureas, synthesized from 3(4)-fluorophenyl isothiocyanates, acted as target-oriented inhibitors of human soluble epoxide hydrolase (hsEH), indicating potential pharmacological applications (Pitushkin, Burmistrov, & Butov, 2018).

Mixed Ligand Complex Synthesis

  • Pentacoordinated isothiocyanate iron(III) complexes with tetradentate Schiff-base ligands were synthesized, providing insights into molecular interactions and magnetic properties (Cisterna et al., 2021).

Antibacterial Activity Exploration

  • A series of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, underlining their potential in antimicrobial research (Khazi, Koti, Chadha, & Mahajanshetti, 2006).

Liquid Crystal Research

  • Fluoro-substituted alkyl terphenyl isothiocyanates were investigated for their birefringence, dielectric permittivity, and other physical properties, suggesting applications in liquid crystal technologies (Das et al., 2012).

Fluorine Substitution Impact on Crystal Structures

  • The effect of fluorine substitution on phenylthiourea isomers was studied, revealing significant influences on vibrational properties and conformational space (Saeed, Erben, & Flörke, 2010).

Safety And Hazards

3-Chloro-4-fluorophenyl isothiocyanate is classified as toxic and corrosive. It poses risks of acute toxicity through oral, dermal, and inhalation exposure. It can cause skin corrosion and serious eye damage. It is also a respiratory and skin sensitizer .

properties

IUPAC Name

2-chloro-1-fluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVRIIKIGKFOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333836
Record name 3-Chloro-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorophenyl isothiocyanate

CAS RN

137724-66-4
Record name 3-Chloro-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-fluoro-4-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GL Khatik, J Kaur, V Kumar, K Tikoo… - European journal of …, 2011 - Elsevier
The paper discusses the synthesis and stereochemical aspects of the anti aldol products, 3-(substituted phenyl)-5-[(substituted phenyl) hydroxy methyl]-5-methyl-4-oxo-2-…
Number of citations: 38 www.sciencedirect.com
P Hardwidge - 2017 - etheses.whiterose.ac.uk
Antibiotic resistant bacteria have become a serious threat to modern medicine, as bacteria evolve new ways to counter existing treatments. Fluoroquinolones are an area of great …
Number of citations: 2 etheses.whiterose.ac.uk
Z Li, X Qian, G Song, Z Li - Journal of Fluorine Chemistry, 2001 - Elsevier
A series of fluorine-containing N,N′-diphenylcarbamimidothioates 6a-i have been synthesized by treatment of the corresponding arylamine with the aryl isothiocyanate in ethanol at …
Number of citations: 6 www.sciencedirect.com

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